Palmitoyl Aminoethyl Methanethiosulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl Aminoethyl Methanethiosulfonate typically involves the reaction of palmitic acid with aminoethyl methanethiosulfonate under specific conditions. The process generally includes the activation of palmitic acid, followed by its reaction with aminoethyl methanethiosulfonate to form the desired compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .

化学反应分析

Types of Reactions

Palmitoyl Aminoethyl Methanethiosulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the methanethiosulfonate group is replaced by other functional groups.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield compounds with different functional groups replacing the methanethiosulfonate moiety .

科学研究应用

Palmitoyl Aminoethyl Methanethiosulfonate is widely used in scientific research, particularly in the following areas:

作用机制

The primary mechanism of action of Palmitoyl Aminoethyl Methanethiosulfonate involves its role in protein palmitoylation. This process entails the covalent attachment of a palmitoyl group to cysteine residues on proteins, which can alter the protein’s hydrophobicity, subcellular localization, and interactions with other proteins . The compound acts as a palmitoyl donor in these reactions, facilitating the transfer of the palmitoyl group to target proteins .

相似化合物的比较

Similar Compounds

Methanethiosulfonate Ethylammonium (MTSEA): A positively charged sulfhydryl-reactive reagent used to study cysteine residues on proteins.

Palmitoylethanolamide (PEA): A lipid mediator with anti-inflammatory and neuroprotective properties.

Uniqueness

Palmitoyl Aminoethyl Methanethiosulfonate is unique in its specific application for studying protein palmitoylation. Unlike other similar compounds, it is particularly suited for modifying proteins to investigate the effects of palmitoylation on protein function and localization .

生物活性

Palmitoyl Aminoethyl Methanethiosulfonate (PAMTS) is a compound that has garnered interest in the field of biochemistry due to its unique structural properties and biological activities. This article explores the biological activity of PAMTS, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

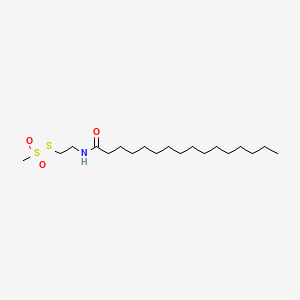

PAMTS is characterized by the presence of a palmitoyl group linked to an aminoethyl chain, which is further modified by a methanethiosulfonate moiety. This structure allows PAMTS to interact with various biological targets, particularly proteins containing thiol groups.

Table 1: Structural Characteristics of PAMTS

| Component | Description |

|---|---|

| Palmitoyl Group | Long-chain fatty acid (C16) |

| Aminoethyl Chain | Ethanolamine derivative |

| Methanethiosulfonate | Sulfonate group with reactive thiol functionality |

Interaction with Ion Channels

PAMTS has been shown to modify ion channels, particularly those activated by ATP. Research indicates that PAMTS can effectively gate P2X2 receptors, which are ATP-gated ion channels. The modification by PAMTS leads to significant changes in receptor conformation and function, enhancing ion permeability and channel activation.

- Study Findings : The introduction of cysteine residues into specific positions of the P2X2 receptor made it sensitive to modification by PAMTS, suggesting that PAMTS can covalently bond with these residues, altering channel dynamics .

Modulation of Protein Function

PAMTS also acts as a modifying agent for various proteins through thiol-disulfide exchange reactions. This property is particularly relevant in the context of protein kinases and other regulatory proteins where thiol modifications can influence activity.

- Case Study : A study demonstrated that PAMTS could enhance the phosphorylation state of certain proteins, leading to increased enzymatic activity in cellular assays .

Cellular Effects

PAMTS exhibits a range of biological activities that can be categorized as follows:

- Cell Proliferation : Studies have shown that PAMTS can stimulate cell growth in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Apoptosis Induction : Conversely, PAMTS has also been observed to induce apoptosis in other cell types, indicating a dual role depending on the cellular context.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Cell Proliferation | Enhanced growth in cancer cell lines |

| Apoptosis | Induction of programmed cell death in specific cells |

| Ion Channel Modulation | Activation of P2X2 receptors leading to increased ion flow |

Therapeutic Applications

Given its biological activity, PAMTS holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to modulate cell proliferation may be harnessed for developing cancer therapies.

- Neuroprotection : By influencing ion channel activity, PAMTS could be explored for neuroprotective strategies in neurodegenerative diseases.

- Drug Delivery Systems : The unique chemical properties of PAMTS make it a candidate for developing targeted drug delivery systems that exploit thiol interactions.

属性

IUPAC Name |

N-(2-methylsulfonylsulfanylethyl)hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)20-17-18-24-25(2,22)23/h3-18H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEYIPXVPAKKLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676096 |

Source

|

| Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-30-8 |

Source

|

| Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。